molecular formula C12H18N2O3 B8524152 2-(3,4-Dimethoxyphenyl)-2-methylpropanehydrazide

2-(3,4-Dimethoxyphenyl)-2-methylpropanehydrazide

Cat. No. B8524152
M. Wt: 238.28 g/mol
InChI Key: SSOUVXRHFGTVMV-UHFFFAOYSA-N
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Patent
US08785488B2

Procedure details

A solution of ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (2.84 g, 11.26 mmol) and hydrazine hydrate (7.00 mL, 112.56 mmol) in MeOH (15 mL) was heated at 110° C. in a sealed tube. After 12 h, additional hydrazine hydrate (10 mL) was added to the reaction mixture, which then was heated for additional 6 h. The cooled mixture was concentrated to afford 2-(3,4-dimethoxyphenyl)-2-methylpropanehydrazide (2.75 g, quant) as a liquid. 1H NMR (400 MHz, CDCl3) δ 6.94-6.91 (m, 1H), 6.87-6.81 (m, 2H), 3.88 (s, 3H), 3.87 (s, 3H), 3.69 (br s, 3H), 1.56 (s, 6H).
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([CH3:18])([CH3:17])[C:12](OCC)=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].O.[NH2:20][NH2:21]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([CH3:18])([CH3:17])[C:12]([NH:20][NH2:21])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(C(=O)OCC)(C)C
Name
Quantity
7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then was heated for additional 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The cooled mixture was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C(=O)NN)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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